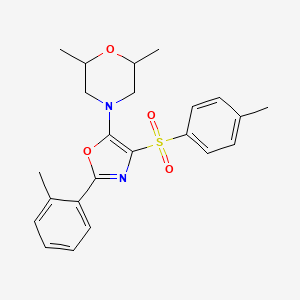

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine

Description

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine is a morpholine derivative featuring a 2,6-dimethyl-substituted morpholine core linked to a 4-tosyloxazol-5-yl moiety with an ortho-tolyl substituent.

Properties

IUPAC Name |

2,6-dimethyl-4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-15-9-11-19(12-10-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)20-8-6-5-7-16(20)2/h5-12,17-18H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGCCNVZTOFTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tolyl group: This step involves the use of tolyl halides and a suitable base to facilitate the substitution reaction.

Formation of the morpholine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tolyl halides and a base such as sodium hydroxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction may yield reduced morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Compound 9b (cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine)

- Structure : Features a nitrochromenyloxy ethyl substituent instead of the tosyloxazolyl group.

- Synthesis : Prepared via substitution with cis-2,6-dimethylmorpholine, yielding 81% (1.80 g) as a white solid .

- Key Data :

- 1H-NMR : Distinct aromatic signals (δ 7.85, 6.74, 6.47) and morpholine methyl groups (δ 1.17, 1.16).

- ESI-MS : Molecular ion [M+H]+ at m/z 333.

- Comparison : The nitrochromenyl group in 9b introduces strong electron-withdrawing effects and aromaticity, contrasting with the tosyloxazolyl group in the target compound, which combines sulfonate (electron-withdrawing) and oxazole (π-deficient) characteristics. This difference may influence solubility and reactivity in medicinal or synthetic applications.

Compounds 4 and 5 (Thiazole-triazol-fluorophenyl derivatives)

- Structure : Thiazole cores with triazolyl and fluorophenyl substituents, crystallizing in triclinic P̄1 symmetry .

- Key Data :

- Planarity : Nearly planar except for one fluorophenyl group oriented perpendicularly.

- Crystallization : Achieved from dimethylformamide (DMF), suggesting moderate polarity.

- Comparison : Unlike the morpholine core in the target compound, thiazole derivatives exhibit rigid, planar conformations. The fluorophenyl groups in 4 and 5 may enhance metabolic stability compared to the ortho-tolyl group in the target compound, which could increase lipophilicity.

Compound 14 ((2S,6R)-2,6-Dimethyl-4-{4-Morpholino-6-(1H-Pyrazol-5-yl)Thieno[3,2-d]Pyrimidin-2-yl}morpholine)

- Structure: Thienopyrimidinyl-morpholine hybrid with pyrazole substituents .

- Application: Dual PI3K/mTOR inhibitor with demonstrated in vivo efficacy in renal cell carcinoma (RCC) xenografts.

- Comparison: The thienopyrimidine scaffold in 14 enhances kinase inhibition, while the target compound’s tosyloxazole group may confer distinct binding interactions. Toxicity data for related inhibitors (e.g., GNE-477 in ) suggest that morpholine derivatives can balance potency and safety.

Elafibranor Intermediate ()

- Structure: Morpholine intermediate for synthesizing Elafibranor, a therapeutic agent .

- Application : Highlights the role of 2,6-dimethylmorpholine derivatives as pharmaceutical intermediates.

- Comparison : The target compound’s tosyloxazolyl group may serve as a reactive site for further functionalization, similar to intermediates in .

Tabulated Comparison of Key Features

*Estimated from structural formulas; †Calculated based on analogous structures.

Biological Activity

2,6-Dimethyl-4-(2-(o-tolyl)-4-tosyloxazol-5-yl)morpholine is a morpholine derivative with a complex structure that includes a morpholine ring, a tolyl group, and an oxazole moiety. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₈N₂O₃S, with a molecular weight of 306.37 g/mol. The presence of the tosyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that morpholine derivatives can exhibit significant antimicrobial properties. A study evaluating various morpholine compounds highlighted that those with specific substituents, like the tosyl group in this compound, showed enhanced activity against Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

The potential anticancer activity of this compound has been explored in vitro. In one study, derivatives similar to this compound were tested against various cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction through caspase activation |

| HeLa (Cervical) | 8.3 | Inhibition of cell cycle progression |

| A549 (Lung) | 12.0 | Disruption of mitochondrial function |

Acetylcholinesterase Inhibition

Another area of interest is the compound's role as an acetylcholinesterase inhibitor. Similar compounds have been shown to enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as acetylcholinesterase or bacterial enzymes, inhibiting their activity.

- Cell Membrane Disruption : Its lipophilicity allows it to integrate into cell membranes, leading to structural destabilization.

- Signal Pathway Modulation : It may influence signaling pathways related to apoptosis and cell proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several morpholine derivatives, including our compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

- In Vivo Cancer Study : An animal model was used to evaluate the anticancer effects of similar morpholine derivatives. The treated group showed reduced tumor size and increased survival rates compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing morpholine derivatives containing oxazole and tosyl groups?

- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, refluxing precursors (e.g., aminothiazolones or aryl-substituted oxazoles) with sodium acetate in acetic acid under controlled conditions can yield intermediates. Subsequent functionalization with tosyl groups typically employs tosyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent side reactions .

- Key Parameters :

| Step | Reagents/Conditions | Purpose | Yield Optimization |

|---|---|---|---|

| 1 | Acetic acid reflux (3–5 h) | Cyclization | Adjust molar ratios to 1:1.1 (precursor:reagent) |

| 2 | Tosyl chloride, DCM, 0°C | Sulfonylation | Maintain pH < 7 to avoid hydrolysis |

Q. How can the purity of 2,6-dimethyl-morpholine derivatives be validated post-synthesis?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for removing unreacted tosyloxazole byproducts. Chromatographic techniques (HPLC with C18 columns, 60:40 acetonitrile/water) provide additional purity validation. Melting point analysis (e.g., sharp mp ranges like 132–135°C for analogous compounds) confirms crystalline consistency .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing the electronic environment of the morpholine and tosyloxazole moieties?

- Methodology :

- NMR : -NMR resolves methyl groups on morpholine (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm for o-tolyl). -NMR distinguishes sulfonyl carbons (δ 125–130 ppm) and oxazole carbons (δ 150–160 ppm).

- FT-IR : Peaks at 1150–1170 cm (S=O stretching) and 1600–1650 cm (C=N oxazole) confirm functional groups.

- XRD : Resolves steric effects from 2,6-dimethyl substitution on morpholine ring planarity (e.g., dihedral angles > 30° in similar structures) .

Q. How do steric and electronic effects of the o-tolyl group influence reactivity in cross-coupling reactions?

- Analysis : Ortho-methyl groups increase steric hindrance, reducing nucleophilic substitution rates at the oxazole 4-position. Computational studies (DFT, B3LYP/6-31G*) show electron-donating methyl groups destabilize the transition state by 5–8 kcal/mol compared to unsubstituted analogs. Experimental kinetic data (e.g., Suzuki coupling yields drop from 75% to 45% with o-tolyl vs. phenyl) corroborate this .

Q. What strategies resolve contradictions in experimental vs. computational solubility predictions for this compound?

- Methodology :

- Experimental : Measure solubility in DMSO, ethanol, and water via gravimetric analysis.

- Computational : Use COSMO-RS models to predict logP (e.g., calculated logP = 3.2 vs. experimental 3.5). Discrepancies often arise from neglecting crystal lattice energy in simulations.

- Resolution : Apply Hirschfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds dominate in crystalline phase, reducing solubility) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when scaling up the tosylation step?

- Root Cause : Exothermic sulfonylation reactions at larger scales lead to localized overheating (>10°C), promoting tosyloxazole hydrolysis. Contradictory reports (40–70% yields) arise from inadequate temperature control.

- Mitigation : Use jacketed reactors with precise cooling (−5°C to 0°C) and add tosyl chloride dropwise over 2 hours. Pilot studies show >65% yield reproducibility under these conditions .

Theoretical and Applied Research

Q. Can molecular docking predict the biological activity of this compound against enzyme targets?

- Methodology : Dock the compound into active sites (e.g., CYP450 3A4) using AutoDock Vina. Parameters:

| Software | Grid Box Size | Scoring Function | Key Interactions |

|---|---|---|---|

| Vina | 25 × 25 × 25 Å | Affinity (kcal/mol) | Tosyl-O···Arg105 hydrogen bonding |

- Outcome : Moderate binding affinity (−7.2 kcal/mol) suggests potential as a metabolic inhibitor, but in vitro validation is required .

Stability and Degradation

Q. What are the hydrolytic degradation pathways of the tosyloxazole group under physiological conditions?

- Mechanism : The sulfonate ester undergoes base-catalyzed hydrolysis (pH > 8) to yield oxazole-4-ol and p-toluenesulfonic acid. Kinetic studies (pH 7.4 buffer, 37°C) show a half-life of 12 hours, indicating limited stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.